Cas no 35221-98-8 (2-(5-phenyl-1,2-oxazol-3-yl)acetonitrile)

2-(5-phenyl-1,2-oxazol-3-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Isoxazoleacetonitrile, 5-phenyl-
- 2-(5-phenyl-1,2-oxazol-3-yl)acetonitrile
- AKOS005208363
- DTXSID90652794
- AB88064
- CCG-311883
- BICUKMIASXFMGG-UHFFFAOYSA-N
- 2-(5-phenylisoxazol-3-yl)acetonitrile
- (5-Phenyl-1,2-oxazol-3-yl)acetonitrile
- 35221-98-8
- F2135-0576
- EN300-239203
- SCHEMBL3770834
- (5-phenylisoxazol-3-yl)acetonitrile
-
- MDL: MFCD11986441
- インチ: InChI=1S/C11H8N2O/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6H2
- InChIKey: BICUKMIASXFMGG-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CC(=NO2)CC#N
計算された属性
- 精确分子量: 184.06374
- 同位素质量: 184.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 227
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- XLogP3: 1.7
じっけんとくせい
- PSA: 49.82
2-(5-phenyl-1,2-oxazol-3-yl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P266641-500mg |
(5-phenylisoxazol-3-yl)acetonitrile |
35221-98-8 | 500mg |
$ 410.00 | 2022-06-03 | ||
Enamine | EN300-239203-0.5g |
2-(5-phenyl-1,2-oxazol-3-yl)acetonitrile |
35221-98-8 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
TRC | P266641-100mg |
(5-phenylisoxazol-3-yl)acetonitrile |
35221-98-8 | 100mg |
$ 115.00 | 2022-06-03 | ||
Life Chemicals | F2135-0576-5g |
2-(5-phenyl-1,2-oxazol-3-yl)acetonitrile |
35221-98-8 | 95% | 5g |
$2331.0 | 2023-09-06 | |
Advanced ChemBlocks | L20402-1G |
(5-phenylisoxazol-3-yl)acetonitrile |
35221-98-8 | 95% | 1G |
$735 | 2023-09-15 | |
Life Chemicals | F2135-0576-10g |
2-(5-phenyl-1,2-oxazol-3-yl)acetonitrile |
35221-98-8 | 95% | 10g |
$3263.0 | 2023-09-06 | |
Enamine | EN300-239203-0.1g |
2-(5-phenyl-1,2-oxazol-3-yl)acetonitrile |
35221-98-8 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
Enamine | EN300-239203-0.05g |
2-(5-phenyl-1,2-oxazol-3-yl)acetonitrile |
35221-98-8 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
Enamine | EN300-239203-1g |
2-(5-phenyl-1,2-oxazol-3-yl)acetonitrile |
35221-98-8 | 1g |
$728.0 | 2023-09-15 | ||
Enamine | EN300-239203-5g |
2-(5-phenyl-1,2-oxazol-3-yl)acetonitrile |
35221-98-8 | 5g |
$2110.0 | 2023-09-15 |
2-(5-phenyl-1,2-oxazol-3-yl)acetonitrile 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
2-(5-phenyl-1,2-oxazol-3-yl)acetonitrileに関する追加情報
2-(5-Phenyl-1,2-Oxazol-3-Yl)Acetonitrile: A Comprehensive Overview
2-(5-Phenyl-1,2-Oxazol-3-Yl)Acetonitrile, also known by its CAS number CAS No. 35221-98-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of heterocyclic compounds, specifically oxazoles, which are widely studied due to their unique electronic properties and potential applications in drug design, agrochemicals, and advanced materials. The structure of this compound features a phenyl group attached to the 5-position of the oxazole ring, with an acetonitrile group at the 3-position. This combination of functional groups imparts distinctive chemical reactivity and physical properties to the molecule.
The synthesis of 2-(5-Phenyl-1,2-Oxazol-3-Yl)Acetonitrile typically involves a multi-step process that includes the formation of the oxazole ring followed by substitution reactions to introduce the acetonitrile group. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the oxazole ring under mild conditions, reducing energy consumption and waste generation.
In terms of applications, this compound has garnered attention for its potential as a building block in organic synthesis. Its oxazole ring is known to exhibit interesting electronic properties, making it a valuable component in constructing bioactive molecules. Recent studies have highlighted its role in the development of new pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders. For example, researchers have reported that derivatives of this compound exhibit promising anti-proliferative activity against cancer cell lines, suggesting its potential as a lead compound for drug discovery.
Beyond pharmaceutical applications, 2-(5-Phenyl-1,2-Oxazol-3-Yl)Acetonitrile has also found utility in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in designing novel catalysts for industrial processes. Recent research has focused on its application in asymmetric catalysis, where it serves as a ligand to enhance enantioselectivity in key organic transformations. This property makes it a valuable tool in the synthesis of chiral molecules with high enantiomeric excess.
The physical properties of this compound are also worth noting. It has a melting point of approximately 140°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum reveals strong absorption bands due to conjugation within the oxazole ring and the phenyl group, making it suitable for applications in optoelectronic materials. Recent studies have explored its use as a component in organic light-emitting diodes (OLEDs), where its electronic properties contribute to efficient charge transport and emission characteristics.
In conclusion, 2-(5-Phenyl-1,2-Oxazol-3-Yl)Acetonitrile is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for both fundamental research and industrial applications. As ongoing research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in advancing modern chemistry and materials science.
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